![molecular formula C19H34O2S3 B14615435 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid CAS No. 57154-60-6](/img/structure/B14615435.png)
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dithiolane ring, an octyl chain, and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring is formed through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.
Attachment of the Octyl Chain: The octyl chain is introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the dithiolane intermediate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is incorporated through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s hydrophobic octyl chain allows it to interact with lipid membranes, potentially affecting membrane-associated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid
- 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of a dithiolane ring, an octyl chain, and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57154-60-6 |
|---|---|
Formule moléculaire |
C19H34O2S3 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid |
InChI |
InChI=1S/C19H34O2S3/c1-2-3-4-5-7-10-13-16-17(24-19(22)23-16)14-11-8-6-9-12-15-18(20)21/h16-17H,2-15H2,1H3,(H,20,21)/t16-,17-/m0/s1 |
Clé InChI |
BMWQYEHEEQGACJ-IRXDYDNUSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1[C@@H](SC(=S)S1)CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC1C(SC(=S)S1)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


mercury](/img/structure/B14615352.png)
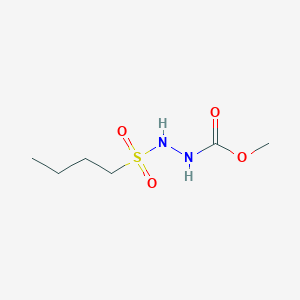

![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
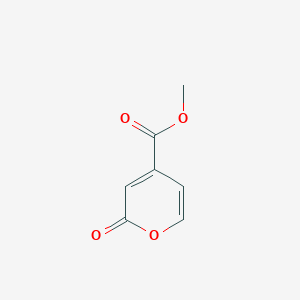
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
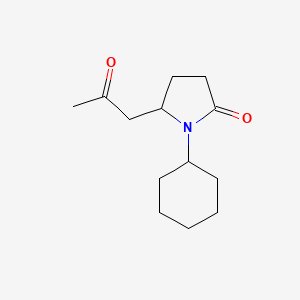
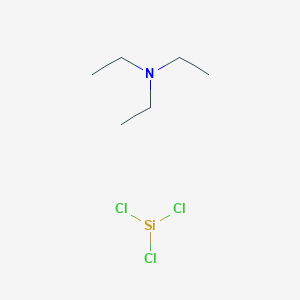
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
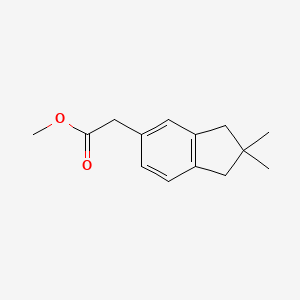

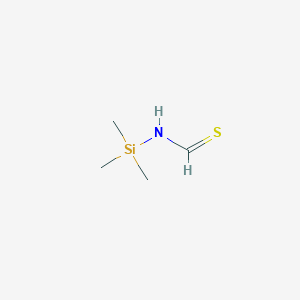
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
